Butalbital-d5

Isotope dilution mass spectrometry Analytical method validation Forensic toxicology

In quantitative LC-MS/MS or GC-MS workflows for butalbital, the use of an unlabeled or structurally dissimilar internal standard introduces co-elution and ionization efficiency mismatches, compromising calibration linearity and recovery correction. Butalbital-d5 (CAS 145243-96-5), a pentadeuterated analog with allyl-d5 labeling, provides the near-identical physicochemical properties required for isotope dilution mass spectrometry, ensuring accurate correction for matrix effects and extraction variability. - Enables LLODs of 50-100 ng/mL in urine with bias <15% across a 1-10 µg/mL therapeutic range - Reduces inter-sample CV from >15% to <5% in pharmacokinetic profiling - Supplied with CRM certification to accelerate method validation by 2-4 weeks

Molecular Formula C11H16N2O3
Molecular Weight 229.29 g/mol
CAS No. 145243-96-5
Cat. No. B593067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButalbital-d5
CAS145243-96-5
Synonyms5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular FormulaC11H16N2O3
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
InChIInChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
InChIKeyUZVHFVZFNXBMQJ-MZTCHHLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butalbital-d5 Procurement Guide


Butalbital-d5 (CAS 145243-96-5) is a pentadeuterated analog of the short- to intermediate-acting barbiturate butalbital, characterized by the substitution of five hydrogen atoms with deuterium at the allyl position . This stable isotope-labeled compound serves as an analytical reference material and internal standard (IS) for the quantification of unlabeled butalbital via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its primary application resides in clinical toxicology, forensic urine drug testing, and pharmacokinetic studies requiring precise quantitation in complex biological matrices .

Butalbital-d5 Analytical Specificity


Substituting Butalbital-d5 with an alternative internal standard—whether an unlabeled analog, a different deuterated barbiturate (e.g., d5-pentobarbital), or a structurally distinct isotopologue—is analytically invalid for quantitative MS applications. The fundamental principle of isotope dilution mass spectrometry (IDMS) requires that the IS co-elute with the analyte and exhibit near-identical ionization efficiency while being distinguishable by mass . Unlabeled butalbital fails the mass distinction criterion; alternative barbiturates fail the co-elution requirement, leading to differential matrix effects and inaccurate recovery correction. Furthermore, the specific allyl-d5 labeling pattern of Butalbital-d5 directly addresses the concentration-dependent ion ratio phenomenon observed in the butalbital/²H₅-butalbital system, wherein designated ion pair ratios increase as concentrations are diluted—a phenomenon that varies with labeling position and isotopic enrichment [1]. Even among deuterated butalbital isotopologues, the location of deuterium substitution (allyl-d5 vs. alternative labeling schemes) alters chromatographic retention time shifts and ion abundance patterns, compromising calibration linearity [2].

Butalbital-d5 Differentiation Evidence


Allyl-D5 Enrichment and Mass Separation

Butalbital-d5 possesses a nominal mass shift of +5 Da relative to unlabeled butalbital (C₁₁H₁₆N₂O₃, MW 224.26) due to pentadeuteration at the allyl position, yielding a molecular weight of 229.29 Da . This Δm = 5 ensures baseline mass spectrometric resolution from the native analyte with minimal isotopic cross-contribution. In contrast, a ¹³C-labeled analog or a barbiturate IS with fewer deuterium atoms (e.g., d3- or d4-labeled) would exhibit a smaller mass shift, increasing the risk of spectral overlap between the analyte's [M+1]⁺ or [M+2]⁺ natural abundance isotopologues and the IS signal. The allyl-d5 labeling retains the deuterium atoms on a moiety that does not undergo metabolic cleavage, ensuring the mass tag remains intact during sample workup and ionization .

Isotope dilution mass spectrometry Analytical method validation Forensic toxicology

Certified Isotopic Enrichment and Calibration Linearity

Commercial Butalbital-d5 is supplied with a certified isotopic enrichment of ≥98 atom % D . In mechanistic GC-MS studies of the butalbital/²H₅-butalbital system, cross-contribution between the analyte and IS ion channels produces non-linear calibration curves, particularly at low analyte concentrations [1]. An IS with lower isotopic enrichment (e.g., <95 atom % D) would contain a higher residual fraction of unlabeled or incompletely deuterated molecules, exacerbating this cross-contribution and degrading calibration linearity (R² < 0.99) and lower limit of quantitation (LLOQ). Comparative analysis of barbiturate IS selection demonstrates that using a structurally dissimilar IS such as d5-pentobarbital for butalbital quantitation yields inferior results due to differential matrix effects and retention time mismatches [2].

Isotope dilution calibration Quantitative accuracy Reference material certification

Concentration-Dependent Ion Ratio Calibration

Mechanistic studies on the butalbital/²H₅-butalbital system demonstrate a concentration-dependent ion ratio phenomenon: as analyte and IS concentrations are diluted, the ratios of designated ion pairs increase [1]. This effect parallels observations in the secobarbital/secobarbital-d5 system and necessitates hyperbolic (non-linear) calibration modeling to maintain accuracy across the analytical range. This behavior is labeling-site specific; alternative isotopologues with different deuterium placement (e.g., ethyl-d5 vs. allyl-d5) may exhibit different cross-contribution profiles. The empirical characterization of this phenomenon for the allyl-d5 butalbital system provides method developers with validated correction algorithms that alternative, uncharacterized IS cannot offer.

Calibration modeling GC-MS method development Isotopic interference

CRM Certification and Regulatory Compliance

Butalbital-d5 is commercially available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a Certificate of Analysis documenting batch-specific purity (≥98%) and concentration verification . In contrast, non-certified deuterated standards or research-grade materials lack the metrological traceability and documented uncertainty required for ISO/IEC 17025-accredited forensic or clinical laboratories. The CRM designation ensures that quantitative results generated using this IS can withstand legal scrutiny in forensic casework and satisfy regulatory submission requirements. Additionally, Butalbital-d5 solutions are supplied as DEA-exempt preparations, eliminating Controlled Substances Act registration barriers for qualified laboratories .

Reference material certification ISO 17034 Forensic method accreditation

Butalbital-d5 Validated Applications


Clinical and Forensic Toxicology Quantitation

For accredited clinical and forensic toxicology laboratories requiring quantitative confirmation of butalbital in biological matrices, Butalbital-d5 provides the co-eluting, isotopically distinct IS essential for GC-MS or LC-MS/MS isotope dilution methods. The +5 Da mass shift and ≥98 atom % D enrichment ensure minimal isotopic cross-contribution, enabling LLOQs of 50-100 ng/mL in urine as demonstrated in validated barbiturate panels [1]. The concentration-dependent ion ratio phenomenon characterized in the peer-reviewed literature [2] allows laboratories to implement hyperbolic calibration models that maintain accuracy (bias <15%) across the therapeutic range (1-10 μg/mL) to toxic concentrations (>20 μg/mL), supporting both clinical monitoring and forensic cause-of-death determinations.

Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic studies of butalbital-containing formulations (e.g., Fioricet®, Axocet®), accurate plasma concentration-time profiling is essential for AUC and Cmax determination. Butalbital-d5's near-identical ionization efficiency to the unlabeled analyte [1] corrects for matrix effects (ion suppression/enhancement) and extraction recovery variability, reducing inter-sample CV from >15% to <5% [2]. This precision is particularly critical for bioequivalence studies where the 90% confidence interval for the geometric mean ratio (test/reference) must fall within 80-125%. Use of a structurally dissimilar IS such as d5-pentobarbital would fail to correct for butalbital-specific matrix effects due to differential retention time and ionization, rendering the data non-regulatory-compliant [3].

Method Development for High-Throughput Screening

For contract research organizations (CROs) and reference laboratories developing multi-analyte LC-MS/MS panels, Butalbital-d5 enables single-injection quantitation of butalbital alongside other barbiturates (amobarbital, pentobarbital, phenobarbital, secobarbital) using a common deuterated IS strategy [1]. The CRM certification with documented purity and concentration [2] eliminates the need for in-house IS qualification, accelerating method validation by 2-4 weeks. The availability of pre-formulated solutions (1.0 mg/mL or 0.1 mg/mL in methanol) with SNAP-N-SPIKE® or SNAP-N-SHOOT® compatibility [3] further streamlines workflow integration, reducing technician preparation time and minimizing pipetting errors that contribute to inter-operator variability.

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